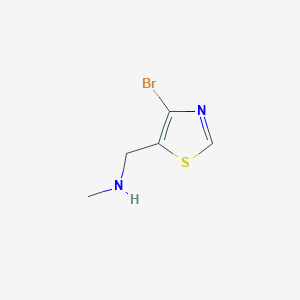
1-(4-Bromothiazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromothiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The presence of a bromine atom at the 4th position of the thiazole ring and a methylamine group attached to the nitrogen atom makes this compound unique
Vorbereitungsmethoden
The synthesis of 1-(4-Bromothiazol-5-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromothiazole, which can be obtained through the bromination of thiazole.
Formation of Intermediate: The 4-bromothiazole is then reacted with formaldehyde and hydrogen cyanide to form 4-bromothiazol-5-ylmethanol.
Amination: The intermediate 4-bromothiazol-5-ylmethanol undergoes a reaction with methylamine to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(4-Bromothiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromothiazol-5-yl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, contributing to advancements in drug development and manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromothiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromothiazol-5-yl)-N-methylmethanamine can be compared with other thiazole derivatives, such as:
4-Bromothiazole: Lacks the methylamine group, making it less versatile in certain applications.
Thiazole: The absence of bromine and methylamine groups results in different chemical properties and reactivity.
2-Aminothiazole: Contains an amino group at the 2nd position, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Eigenschaften
Molekularformel |
C5H7BrN2S |
|---|---|
Molekulargewicht |
207.09 g/mol |
IUPAC-Name |
1-(4-bromo-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-5(6)8-3-9-4/h3,7H,2H2,1H3 |
InChI-Schlüssel |
BULZFIJFDDIESB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


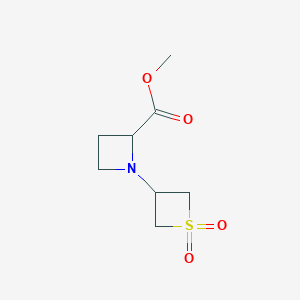
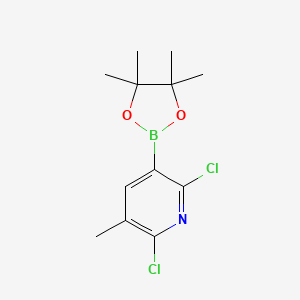

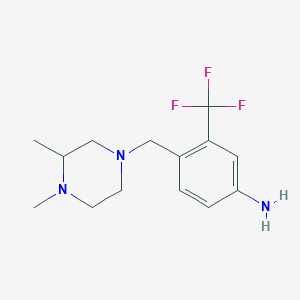
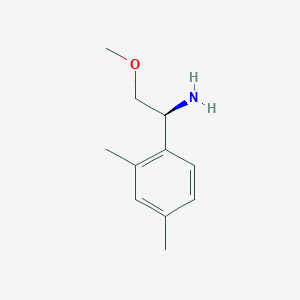

![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
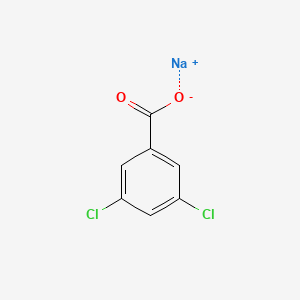

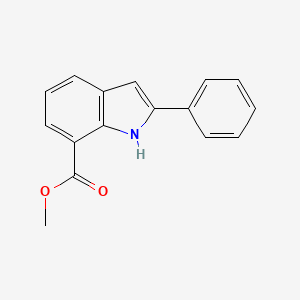
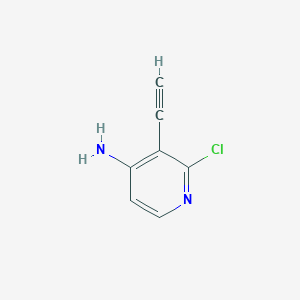
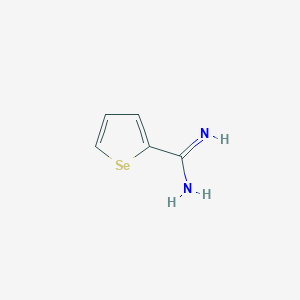
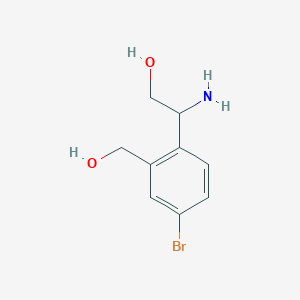
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
